molecular formula C7H9N<br>C6H5NH(CH3)<br>C7H9N B092194 N-methylaniline CAS No. 100-61-8

N-methylaniline

Cat. No. B092194
CAS RN: 100-61-8
M. Wt: 107.15 g/mol
InChI Key: AFBPFSWMIHJQDM-UHFFFAOYSA-N
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Description

N-Methylaniline: Comprehensive Analysis

N-Methylaniline is a chemical compound that has been extensively studied for its interesting properties and potential applications. It is a derivative of polyaniline, which is a well-known conductive polymer. Research has shown that N-methylaniline can be polymerized to form polyaniline-like materials with varying electrical conductivities and other properties .

Synthesis Analysis

The synthesis of N-methylaniline derivatives, such as fully N-methylated polyaniline, can be achieved through oxidative polymerization. For instance, the oxidative polymerization of C6H5N(CH3)(H) with (NH4)2S2O8 in an aqueous HCl solution results in a black-green polymer with conductivity properties . Chemical and electrochemical oxidation methods have also been employed to synthesize poly-N-methylaniline, with the choice of solvent affecting the degree of polymerization and the resulting conductivity . Additionally, the electropolymerization of N-methylaniline has been studied in organic solvents, revealing insights into the solubility and characterization of the resulting polymer .

Molecular Structure Analysis

The molecular structure of N-methylaniline and its derivatives has been a subject of investigation. Studies have shown that the backbone structure of fully N-methylated polyaniline is similar to that of the parent polyaniline . The molecular structures and vibrations of substituted anilines, such as o-methylaniline and m-methylaniline, have been studied using laser-induced fluorescence spectroscopy and ab initio calculations, revealing the non-planarity of these molecules and the internal rotation of the methyl group .

Chemical Reactions Analysis

N-Methylaniline undergoes various chemical reactions, including coupling reactions during polymerization. For example, N-methylaniline couples C-N at the para position during polymerization, leading to a high degree of polymerization . The redox properties of poly(N-methylaniline) have been studied, showing that it can be reversibly oxidized from the yellow (leuco) to the green (emeraldine) and finally to the blue (pernigraniline) form .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methylaniline derivatives are influenced by factors such as the degree of methylation and the synthesis conditions. The conductivity of these polymers can vary significantly, with some studies reporting conductivities as high as 10^(-1) S cm^(-1) . The polymers' redox activity, electrochemical stability, and response to changes in pH have also been characterized, providing insights into their potential applications in electronic devices . Additionally, the interaction of N-methylaniline with DNA has been explored, suggesting the formation of unstable adducts with adenine residues .

Scientific Research Applications

1. Industrial Applications

  • N-methylaniline is crucial in manufacturing industries for products like paper, textile dyes, drugs, perfumes, and explosives. Its vapor-phase alkylation with methanol is advantageous over liquid-phase alkylation, offering high selectivity and conversion under milder conditions than commercial catalysts (Nehate & Bokade, 2009).

2. Electrosynthesis and Material Science

  • Electropolymerization of N-methylaniline has been studied in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with results showing potential applications in material science (Wei et al., 2005).

3. Catalysis

  • In catalysis, N-methylanilines are synthesized through copper(II)-promoted coupling, a new approach for selective monomethylation of anilines. This method is significant for its simplicity and high yield (González et al., 2009).

4. Polymer Research

  • Studies on poly(N-methylaniline) have revealed insights into its formation, redox behavior, and electrochemical properties. These findings are essential for applications in polymer electronics and sensors (Kilmartin & Wright, 1999).

5. Environmental and Biological Studies

  • N-methylaniline has been studied for its environmental and biological impact, such as its developmental toxicity in rats, indicating the importance of understanding its effects in biological systems (Sitarek et al., 2016).

Safety And Hazards

N-Methylaniline is toxic and exposure can cause damage to the central nervous system and can also cause liver and kidney failure . It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure .

Future Directions

The global N-Methylaniline market has expanded to reach approximately 180 thousand tonnes in 2022 and is expected to grow at a healthy CAGR of 3.7% during the forecast period until 2032 .

properties

IUPAC Name

N-methylaniline
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InChI

InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h2-6,8H,1H3
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InChI Key

AFBPFSWMIHJQDM-UHFFFAOYSA-N
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Canonical SMILES

CNC1=CC=CC=C1
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Molecular Formula

C7H9N, Array
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Related CAS

27082-18-4, 2739-12-0 (hydrochloride)
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DSSTOX Substance ID

DTXSID9021841
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Molecular Weight

107.15 g/mol
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Physical Description

N-methylaniline appears as a colorless to brown viscous liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow to light-brown liquid with a weak, ammonia-like odor; [NIOSH], COLOURLESS OR SLIGHTLY YELLOW OILY LIQUID. TURNS BROWN ON EXPOSURE TO AIR., Yellow to light-brown liquid with a weak, ammonia-like odor.
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Boiling Point

385.3 °F at 760 mmHg (NTP, 1992), 196.25 °C, 194-196 °C, 385.3 °F
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Flash Point

175 °F (NTP, 1992), 175 °F, 175 °F CC, 79.5 °C c.c.
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Solubility

1 to 5 mg/mL at 70.7 °F (NTP, 1992), SOL IN ETHANOL, ETHER, CARBON TETRACHLORIDE, 5624 mg/l @ 25 °C, Solubility in water: none
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Density

0.989 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.989 @ 20 °C/4 °C, Relative density (water = 1): 0.99, 0.989
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Vapor Density

3.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.70 (AIR= 1), Relative vapor density (air = 1): 3.7, 3.9
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Vapor Pressure

1 mmHg at 106 °F (NTP, 1992), 0.45 [mmHg], 0.453 mm Hg @ 25 °C, calculated from experimentally derived coefficients, Vapor pressure, Pa at 20 °C: 39.9, 1 mmHg at 106 °F
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Product Name

N-Methylaniline

Color/Form

COLORLESS OR SLIGHTLY YELLOW LIQ, Yellow to light brown liquid.

CAS RN

100-61-8
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Melting Point

-71 °F (NTP, 1992), -57 °C, -71 °F
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Synthesis routes and methods I

Procedure details

Freshly distilled N-methylaniline (b.p. 196° C.) is prepared. To 1.07 g (0.01 mole) of the N-methylaniline is added 2.56 g (0.01 mole) of 2-bromobenzenesulfonyl chloride (98 w/w %). The mixture is stirred until hot. Ten percent sodium hydroxide is then added dropwise with stirring until the solution is slightly alkaline, and 2-bromo-N-methylbenzenesulfonanilide is formed as a viscous red-brown liquid. It is washed with water several times until the wash water is neutral to litmus paper. A viscous red-brown liquid is extracted with ether, and the ether layer is dried over magnesium sulfate, filtered and the solvent removed by evaporation. The yield of red-brown oil is 2.30 g (70% yield). 1H NMR (deuterioacetone): δ 7.1-8 (m, 9 ArH), 3.3 (s, 3H, N—CH3).
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Synthesis routes and methods II

Procedure details

The present inventors have found that TMAH is relatively stable in the presence of aniline and water, particularly at a water to TMAH mole ratio of about 4:1 and that TMAH decomposition occurs when this ratio is reduced to 3.5:1 or less, with concomitant formation of a proportional amount of N-methyl aniline which results from the decomposition of TMAH in the presence of aniline, as shown in Table 4 below. The TMAH decomposition can be decreased by reducing the hold period. As shown in the working examples, the stability of TMAH in the presence of aniline was evaluated by stage-wise distillation of water from a mixture of aqueous TMAH (35% w/w) in aniline to obtain a water to TMAH molar ratio of about 4:1, then about 3.5:1 and then about 3:1, successively at 75° C. under 55 mm Hg pressure (similar to the process conditions mentioned in the first TMAH concentration step of Example 13 of the '111 patent as well as Example 1 of the '538 patent) and subsequently maintaining the reaction mass under atmospheric pressure for a hold period of 4 hours
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Synthesis routes and methods III

Procedure details

0.01 mmol of the complex 1 produced in Example 1 and 5 mmol of N-methyl-N-phenylbenzamide were placed in a 50 mL-autoclave equipped with a stirrer, and the autoclave was purged with nitrogen. 1.5 mL of Methanol and 2.5 mL of methanol solution of 2.0 M sodium methoxide were added to the autoclave, and the autoclave was purged with hydrogen. The resulting mixture was stirred under hydrogen atmosphere (5 MPa) and 100 degrees C. for 16 hours to obtain a reaction solution. After the completion of reaction, the reaction solution was cooled, diluted with 40 mL of dichloromethane, and subjected to silica gel filtration (eluting solvent: dichloromethane/methanol=10/1). The thus obtained solution was concentrated, and then the resulting residue was purified by silica gel column chromatography (silica gel: 40 g, hexane/ethyl acetate=8/1 to 4/1). As a result, benzyl alcohol (425 mg, 90%) and N-methyl-N-phenylamine (440 mg, 82%) were obtained.
[Compound]
Name
complex 1
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Synthesis routes and methods IV

Procedure details

Referring to the above reaction diagram, tetrahydroquinoline may be alkylated in methanol by adding excess bromoethanol, sodium iodide and potassium carbonate and refluxing the solution for 24 hours. The product is preferably isolated in water and purified by vacuum distillation. If phenylpiperazine is the starting material, it is alkylated under the same reaction conditions. A 1-phenyl-4-piperidinol structure is synthesized by preparing N-but-3-enyl--N-methylaniline, and treating with aqueous trifluoroacetic acid. N-but-3-enyl--N-methylaniline is provided by alkylation of N-methylaniline with 4-bromobut-1-ene. 1-Phenyl-3-pyrrolidinol is synthesized by the reaction of aniline with 1,4-dibromo-2-butanol.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methylaniline
Reactant of Route 2
N-methylaniline
Reactant of Route 3
N-methylaniline
Reactant of Route 4
N-methylaniline
Reactant of Route 5
N-methylaniline
Reactant of Route 6
N-methylaniline

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